

4-Phenoxyphenyl Isocyanate: A Technical Guide to Research Applications

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Compound of Interest

Compound Name: 4-Phenoxyphenyl isocyanate

Cat. No.: B1349322

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Introduction

4-Phenoxyphenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate ($-N=C=O$) group and a stable phenoxy ether linkage. This dual functionality makes it a versatile building block and intermediate in a multitude of research and development areas, from polymer science to medicinal chemistry. The isocyanate group serves as a reactive handle for covalent modification and polymerization, while the diphenyl ether backbone can impart desirable physicochemical properties such as thermal stability, hydrophobicity, and specific steric and electronic characteristics to the final product. This guide provides an in-depth overview of the chemical properties, core reactivity, and potential research applications of **4-phenoxyphenyl isocyanate**, complete with experimental protocols and safety information.

Chemical and Physical Properties

The fundamental properties of **4-Phenoxyphenyl isocyanate** are summarized below. This data is essential for planning experimental work, ensuring safe handling, and predicting its behavior in various chemical systems.

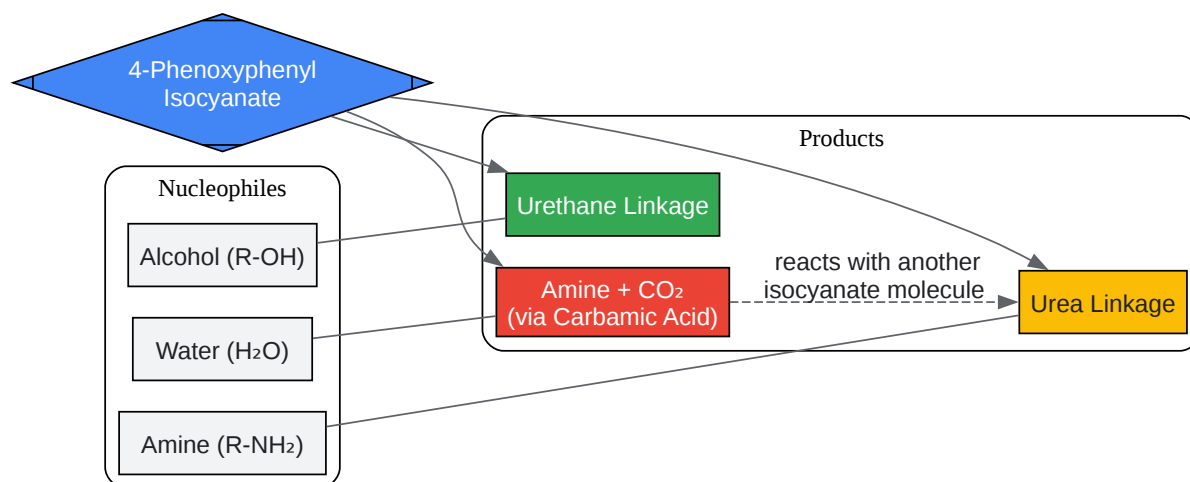
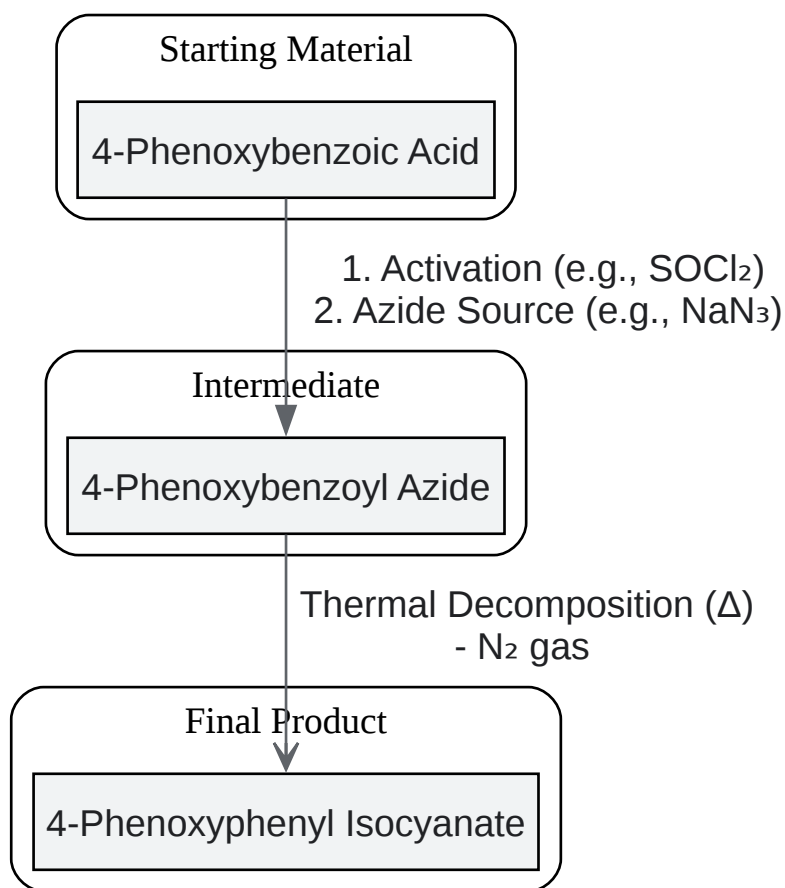
Property	Value	Reference(s)
CAS Number	59377-19-4	[1]
Molecular Formula	C ₁₃ H ₉ NO ₂	[1]
Molecular Weight	211.22 g/mol	[1]
Appearance	Clear to yellow liquid or solid	[2]
Boiling Point	169-170 °C @ 3 mmHg	[2]
Density	1.169 g/cm ³	[2]
Refractive Index	1.595 @ 20 °C	[2]
Flash Point	>110 °C (>230 °F)	[2]
Purity	≥98%	[2][3]
Sensitivity	Moisture sensitive	[2]

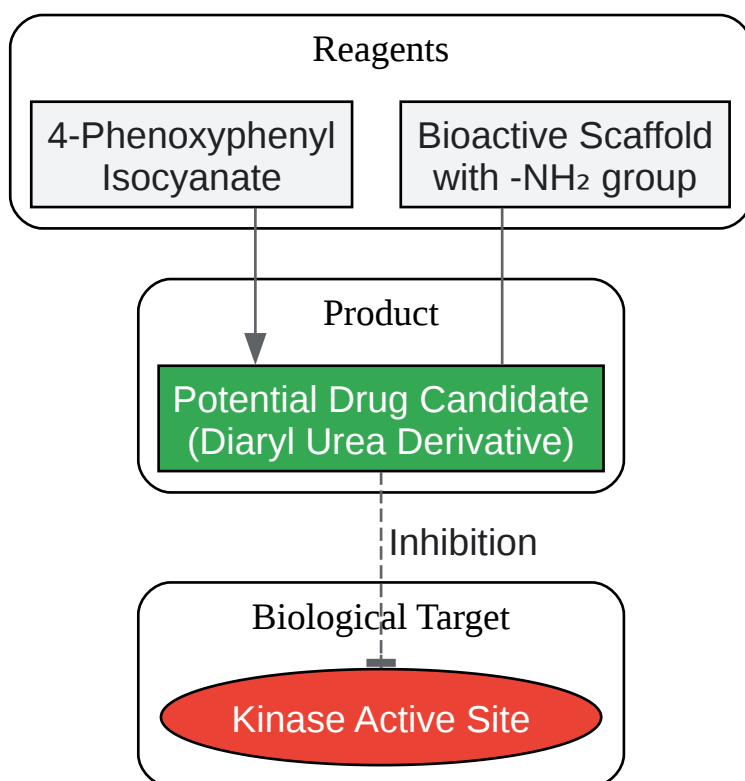
Synthesis and Core Reactivity

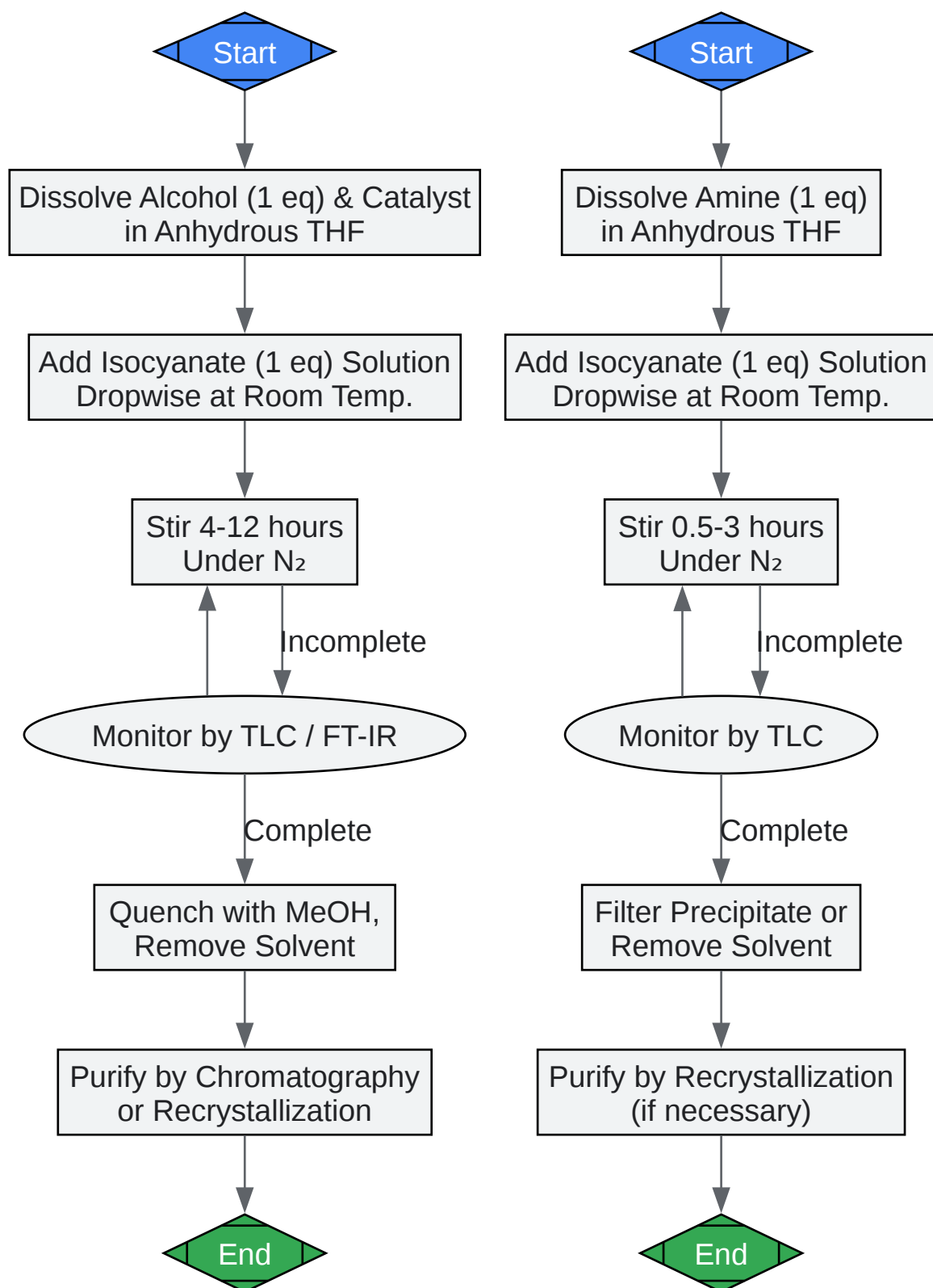
Synthesis

While various methods exist for isocyanate synthesis, a common and effective laboratory-scale route is the Curtius rearrangement.[4][5][6] This reaction involves the thermal decomposition of an acyl azide, which is typically generated from the corresponding carboxylic acid. The key advantage of this method is the retention of stereochemistry and the ability to avoid hazardous reagents like phosgene.[6]

The synthesis of **4-Phenoxyphenyl isocyanate** would start from 4-phenoxybenzoic acid. The acid is first converted to an activated form, such as an acid chloride or mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form 4-phenoxybenzoyl azide. Upon heating, this acyl azide rearranges, losing nitrogen gas (N₂) to yield the target isocyanate.[4][7]







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